molecular formula C8H10Cl3NO B14021784 (S)-2-Amino-2-(2,6-dichlorophenyl)ethanol hydrochloride

(S)-2-Amino-2-(2,6-dichlorophenyl)ethanol hydrochloride

Cat. No.: B14021784
M. Wt: 242.5 g/mol
InChI Key: BHBIHHQAOJSNFC-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-2-(2,6-dichlorophenyl)ethanol hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2,6-dichlorophenyl)ethanol hydrochloride typically involves the reaction of 2,6-dichlorobenzaldehyde with a suitable amine source under controlled conditions. One common method is the reductive amination of 2,6-dichlorobenzaldehyde using ammonia or an amine derivative in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, including precise control of temperature, pressure, and reactant concentrations, to achieve high efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2,6-dichlorophenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents under appropriate conditions.

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C8H10Cl3NO

Molecular Weight

242.5 g/mol

IUPAC Name

(2S)-2-amino-2-(2,6-dichlorophenyl)ethanol;hydrochloride

InChI

InChI=1S/C8H9Cl2NO.ClH/c9-5-2-1-3-6(10)8(5)7(11)4-12;/h1-3,7,12H,4,11H2;1H/t7-;/m1./s1

InChI Key

BHBIHHQAOJSNFC-OGFXRTJISA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)[C@@H](CO)N)Cl.Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(CO)N)Cl.Cl

Origin of Product

United States

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